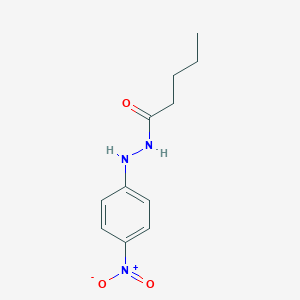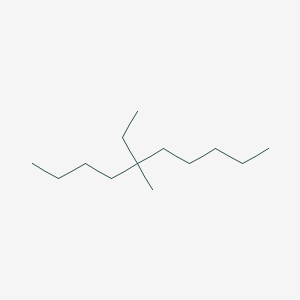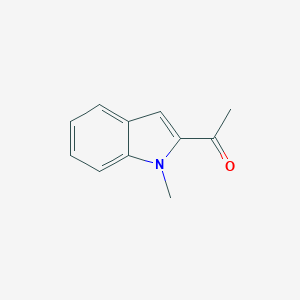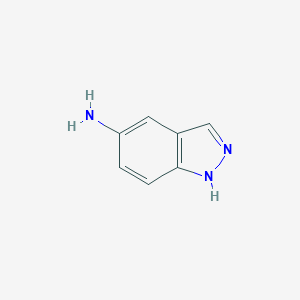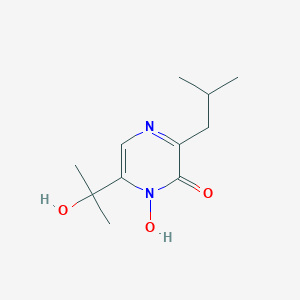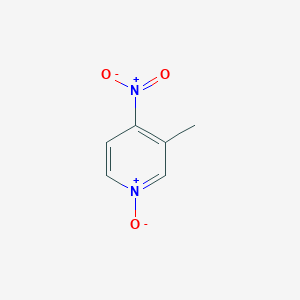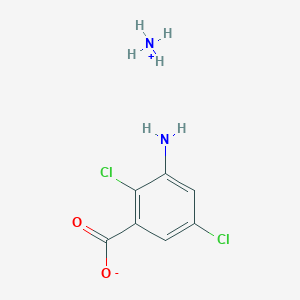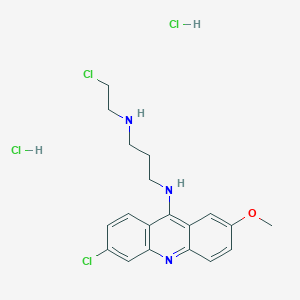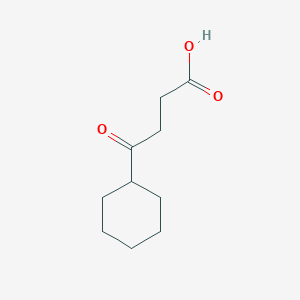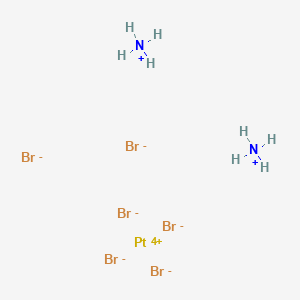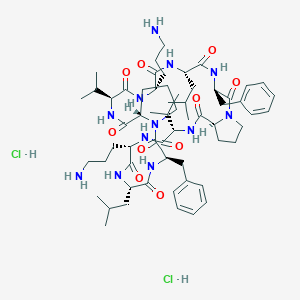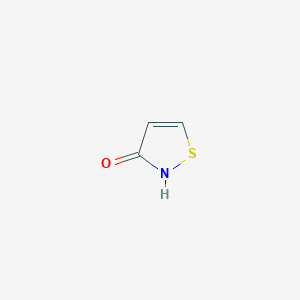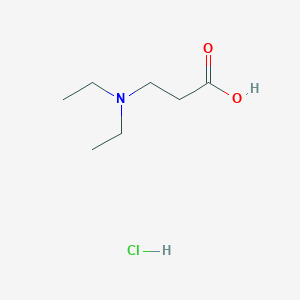
(p-Hydroxyphenyl)dimethylsulfonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Hydroxyphenyl)dimethylsulfonium chloride, also known as S-2367, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonium salt that has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride is not fully understood, but it is believed to involve the compound's antioxidant and anti-inflammatory properties. (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its beneficial effects in various experimental models.
生化学的および生理学的効果
(p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a number of biochemical and physiological effects in various experimental models. Some of the most notable effects of this compound include:
1. Reduction of oxidative stress
2. Inhibition of inflammation
3. Protection against cellular damage
4. Modulation of cellular signaling pathways
5. Regulation of gene expression
実験室実験の利点と制限
(p-Hydroxyphenyl)dimethylsulfonium chloride has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and has well-established synthesis methods. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a wide range of beneficial effects, making it a versatile tool for researchers in various fields.
However, there are also some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride may have different effects in different experimental models, which may complicate data interpretation.
将来の方向性
There are several future directions for research involving (p-Hydroxyphenyl)dimethylsulfonium chloride. Some potential areas of investigation include:
1. Further studies of the mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride, including its effects on cellular signaling pathways and gene expression.
2. Studies of the potential therapeutic applications of (p-Hydroxyphenyl)dimethylsulfonium chloride in various disease models.
3. Development of new synthesis methods for (p-Hydroxyphenyl)dimethylsulfonium chloride that are more efficient and cost-effective.
4. Investigation of the potential use of (p-Hydroxyphenyl)dimethylsulfonium chloride as a tool for studying oxidative stress and inflammation in various experimental models.
In conclusion, (p-Hydroxyphenyl)dimethylsulfonium chloride is a promising compound for scientific research due to its antioxidant and anti-inflammatory properties. This compound has been shown to have a wide range of beneficial effects in various experimental models, making it a versatile tool for researchers in various fields. While there are still some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments, there are also many exciting future directions for research involving this compound.
合成法
(p-Hydroxyphenyl)dimethylsulfonium chloride can be synthesized through a multistep process involving the reaction of p-hydroxybenzaldehyde with dimethylsulfide and then with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well established in the literature and has been used to produce high-quality (p-Hydroxyphenyl)dimethylsulfonium chloride for scientific research purposes.
科学的研究の応用
(p-Hydroxyphenyl)dimethylsulfonium chloride has been widely used in scientific research for its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology. Some of the most common scientific research applications of (p-Hydroxyphenyl)dimethylsulfonium chloride include:
1. In vitro studies of oxidative stress and inflammation
2. In vivo studies of oxidative stress and inflammation
3. Studies of the role of (p-Hydroxyphenyl)dimethylsulfonium chloride in cellular signaling pathways
4. Studies of the effect of (p-Hydroxyphenyl)dimethylsulfonium chloride on gene expression
特性
CAS番号 |
1005-35-2 |
|---|---|
製品名 |
(p-Hydroxyphenyl)dimethylsulfonium chloride |
分子式 |
C8H11ClOS |
分子量 |
190.69 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H10OS.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,1-2H3;1H |
InChIキー |
UXWDJTXZHNODLR-UHFFFAOYSA-N |
SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
正規SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
その他のCAS番号 |
1005-35-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



